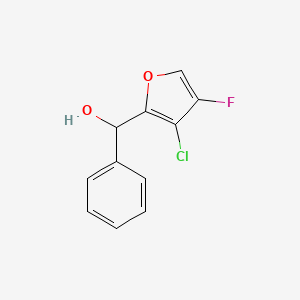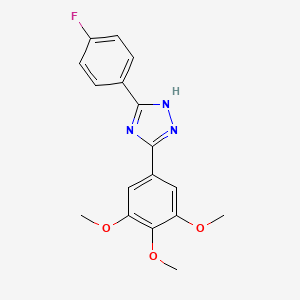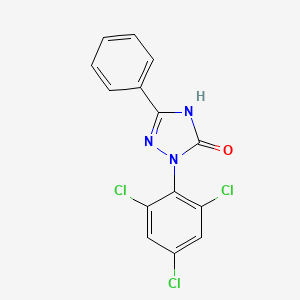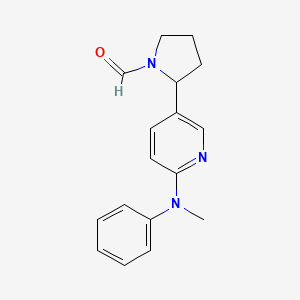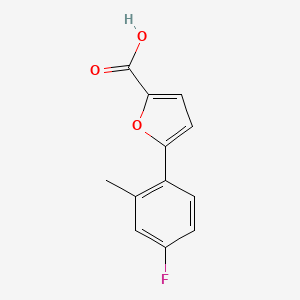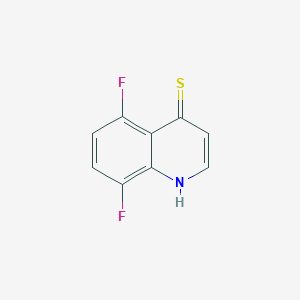
5,8-Difluoroquinoline-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Difluoroquinoline-4(1H)-thione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of two fluorine atoms at the 5th and 8th positions and a thione group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoroquinoline-4(1H)-thione typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative, such as 5,8-difluoroquinoline.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 100°C to 150°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Difluoroquinoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms at the 5th and 8th positions can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; conditionsroom temperature to 50°C.
Reduction: LiAlH4; conditionsreflux in anhydrous ether.
Substitution: Amines, thiols; conditionsreflux in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thio-substituted quinoline derivatives.
Applications De Recherche Scientifique
5,8-Difluoroquinoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5,8-Difluoroquinoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5,8-difluoroquinoline: Similar structure but with a chlorine atom at the 4th position instead of a thione group.
5,8-Difluoroquinoline: Lacks the thione group at the 4th position.
5,8-Difluoroquinoline-4-ol: Contains a hydroxyl group at the 4th position instead of a thione group.
Uniqueness
5,8-Difluoroquinoline-4(1H)-thione is unique due to the presence of both fluorine atoms and a thione group, which confer distinct chemical and biological properties. The thione group enhances its reactivity towards nucleophiles, while the fluorine atoms increase its stability and lipophilicity.
Propriétés
Formule moléculaire |
C9H5F2NS |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
5,8-difluoro-1H-quinoline-4-thione |
InChI |
InChI=1S/C9H5F2NS/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) |
Clé InChI |
NEZGHVWPABVEEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1F)C(=S)C=CN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



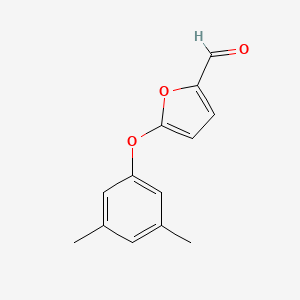
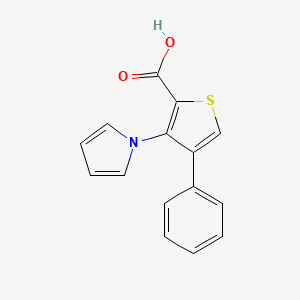
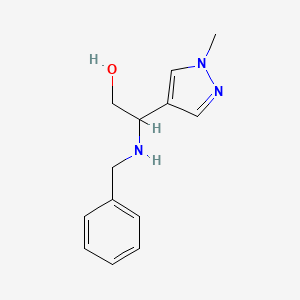


![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
